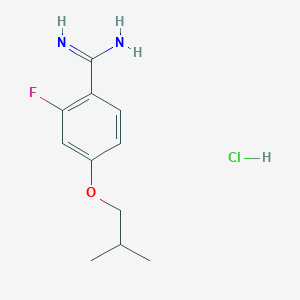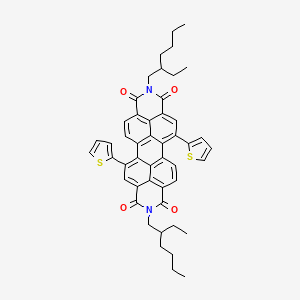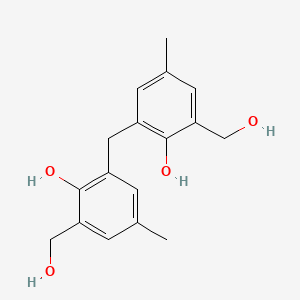
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid is an organic compound characterized by the presence of hydroxyl and iodine groups attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid typically involves the iodination of a precursor compound, such as 4-hydroxyphenylpropanoic acid. The iodination process can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure selective iodination at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms or removing them entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or partially reduced compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Similar Compounds:
2-Hydroxy-3-(4-hydroxyphenyl)-propanoic acid: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-iodophenyl)propanoic acid: Contains only one iodine atom, affecting its properties compared to the diiodinated compound.
Uniqueness: The presence of two iodine atoms in this compound distinguishes it from similar compounds, providing unique reactivity and potential applications. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and influence its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H8I2O4 |
|---|---|
Molekulargewicht |
433.97 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid |
InChI |
InChI=1S/C9H8I2O4/c10-5-3-4(1-2-6(5)12)7(11)8(13)9(14)15/h1-3,7-8,12-13H,(H,14,15) |
InChI-Schlüssel |
UDALISMPSMZAQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)O)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)




![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)

![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)





